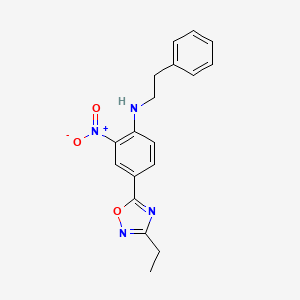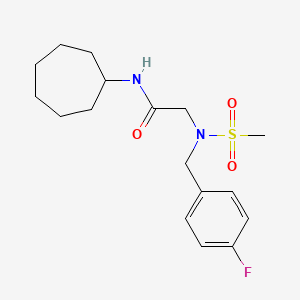
N-cycloheptyl-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide, also known as Compound 1, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
N-cycloheptyl-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide 1 has been found to inhibit the activity of certain proteins in the body, including those involved in cancer cell growth and the development of Alzheimer's disease. This inhibition is thought to occur through the binding of this compound 1 to specific sites on these proteins, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on specific proteins, this compound 1 has been found to have other biochemical and physiological effects. For example, it has been shown to increase the production of certain cytokines, which are important signaling molecules involved in the immune response. It has also been found to have anti-inflammatory effects, which may make it useful in the treatment of certain inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cycloheptyl-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide 1 in lab experiments is its specificity for certain proteins, which allows researchers to study the effects of inhibiting these proteins without affecting other cellular processes. However, one limitation is that the compound may not be effective in all cell types or in all experimental conditions, which may limit its usefulness in certain studies.
Direcciones Futuras
There are several future directions for research on N-cycloheptyl-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide 1, including:
1. Further studies on its potential as a cancer treatment, including testing its efficacy in animal models and clinical trials.
2. Studies on its potential as a tool for studying the role of specific proteins in the body, including investigating its effects on other proteins and cellular processes.
3. Studies on its potential use in the treatment of other diseases, such as inflammatory conditions or neurodegenerative diseases.
4. Further optimization of the synthesis method to improve the yield and purity of this compound 1.
5. Investigation of the pharmacokinetics and pharmacodynamics of this compound 1, including its absorption, distribution, metabolism, and excretion in the body.
In conclusion, this compound 1 is a promising compound that has been studied for its potential use in various scientific research applications. Its unique mechanism of action and biochemical and physiological effects make it a promising candidate for further research, and there are several future directions for investigation.
Métodos De Síntesis
The synthesis of N-cycloheptyl-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide 1 involves the reaction of cycloheptylamine with 4-fluorobenzyl chloromethyl sulfone, followed by reaction with chloroacetyl chloride. The resulting product is then treated with sodium hydroxide to form this compound 1.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide 1 has been studied for its potential use in various scientific research applications, including as a potential treatment for cancer and as a tool for studying the role of specific proteins in the body. In one study, this compound 1 was found to inhibit the activity of a protein involved in cancer cell growth, suggesting that it may have potential as a cancer treatment. In another study, this compound 1 was used to study the role of a specific protein in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
N-cycloheptyl-2-[(4-fluorophenyl)methyl-methylsulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3S/c1-24(22,23)20(12-14-8-10-15(18)11-9-14)13-17(21)19-16-6-4-2-3-5-7-16/h8-11,16H,2-7,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDDHMOWUUMDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)F)CC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

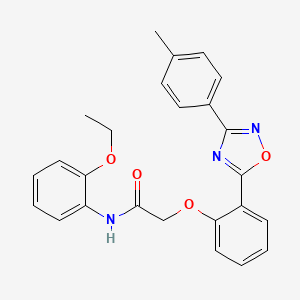
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7708042.png)
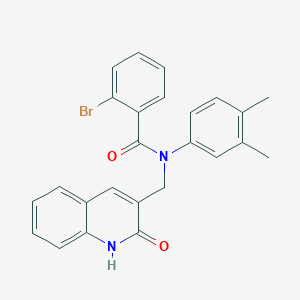
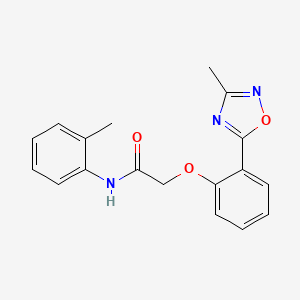



![4-[1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7708075.png)
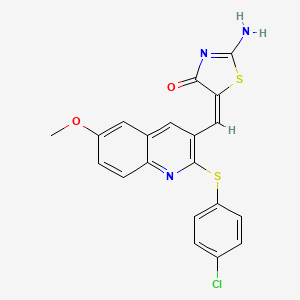
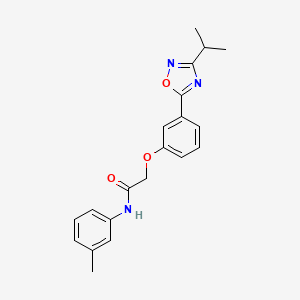

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7708091.png)
